
Nct-501
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NCT-501 es un potente e inhibidor selectivo de la aldehído deshidrogenasa 1A1 (ALDH1A1). Las aldehído deshidrogenasas metabolizan los aldehídos reactivos y desempeñan funciones fisiológicas y toxicológicas importantes en áreas como el sistema nervioso central, los trastornos metabólicos y los cánceres . This compound ha mostrado resultados prometedores en la inhibición de ALDH1A1 con un valor de IC50 de 40 nM .
Mecanismo De Acción
NCT-501 ejerce sus efectos inhibiendo selectivamente la aldehído deshidrogenasa 1A1. Esta inhibición evita que la enzima metabolice los aldehídos reactivos, lo que lleva a la acumulación de estos aldehídos en las células . Los objetivos moleculares de this compound incluyen ALDH1A1, y las vías involucradas están relacionadas principalmente con el metabolismo y la desintoxicación de aldehídos . La selectividad del compuesto para ALDH1A1 sobre otras isoenzimas y deshidrogenasas es un aspecto clave de su mecanismo de acción .
Análisis Bioquímico
Biochemical Properties
NCT-501 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme ALDH1A1 . Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)±dependent oxidation of aldehyde-containing substrates to the corresponding carboxylic acids . This compound interacts with ALDH1A1, inhibiting its activity and thereby affecting the metabolism of aldehyde-containing substrates .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of ALDH1A1, an enzyme that plays a crucial role in cellular metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme ALDH1A1, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and impacts the metabolism of aldehyde-containing substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Pharmacokinetic studies indicate that this compound has high bioavailability when delivered intraperitoneally, with rapid phase I modification in the liver .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of aldehyde-containing substrates. It interacts with the enzyme ALDH1A1, affecting the conversion of these substrates to carboxylic acids .
Métodos De Preparación
La síntesis de NCT-501 implica el uso de análogos basados en teofilina. La optimización de los hits identificados a partir de una campaña de cribado de alto rendimiento cuantitativo condujo a análogos con mayor potencia y propiedades tempranas de absorción, distribución, metabolismo y excreción . El compuesto se sintetiza típicamente en un entorno de laboratorio, y las rutas sintéticas exactas y las condiciones de reacción son propiedad de los investigadores y las empresas que participan en su desarrollo .
Análisis De Reacciones Químicas
NCT-501 experimenta varias reacciones químicas, centrándose principalmente en su interacción con la aldehído deshidrogenasa 1A1. Exhibe una inhibición altamente selectiva contra ALDH1A1 sobre otras isoenzimas como ALDH3A1, ALDH1B1 y ALDH2 . El compuesto también es selectivo sobre otras deshidrogenasas como la hidroxiprostaglandina deshidrogenasa y la hidroxiesteroidea deshidrogenasa 17 beta 4 . Los principales productos formados a partir de estas reacciones son típicamente las formas inhibidas de las enzimas diana .
Aplicaciones Científicas De Investigación
Nasopharyngeal Carcinoma (NPC)
A study demonstrated that NCT-501 effectively inhibited the proliferation and stem cell spheroidization of NPC cells. The compound was shown to induce necroptosis, particularly in cell lines with high ALDH1A1 expression. The half-maximal inhibitory concentration (IC50) values for various NPC cell lines were reported as follows:
- 5-8F : 96.91 µM
- 6-10B : 64.15 µM
- SUNE1 : 27.84 µM
- HK1 : 67.97 µM
The study concluded that this compound has significant therapeutic potential for treating NPC by targeting ALDH1A1 .
Combination Therapy with Cisplatin
In another investigation, this compound was evaluated in combination with cisplatin against cisplatin-resistant non-small cell lung cancer (NSCLC) cell lines. The results indicated that the combination treatment led to a significant decrease in proliferating cells compared to individual treatments, highlighting this compound's ability to enhance the sensitivity of resistant cancer cells to conventional chemotherapy .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, including rapid absorption and distribution, with a clearance level reported at 98 mL/min/kg . This profile suggests that this compound could be administered effectively in clinical settings without significant toxicity.
Summary of Applications
Comparación Con Compuestos Similares
NCT-501 es único en su alta selectividad y potencia para ALDH1A1. Los compuestos similares incluyen otros inhibidores basados en teofilina y varios inhibidores de ALDH de molécula pequeña . This compound destaca por su combinación optimizada de sustituciones de isopentilo y piperazina amida, que contribuyen a su mayor potencia y propiedades tempranas de absorción, distribución, metabolismo y excreción . Otros compuestos similares pueden incluir inhibidores que se dirigen a diferentes isoenzimas de ALDH o aquellos con perfiles de selectividad más amplios .
Actividad Biológica
NCT-501 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme involved in various biological processes, including the metabolism of reactive aldehydes, cellular differentiation, and stem cell maintenance. This compound has garnered attention for its potential therapeutic applications in oncology and neurodegenerative diseases due to its ability to modulate stem cell properties and inhibit tumor growth.
- Chemical Name: 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride
- Molecular Formula: C21H32N6O3.HCl
- Purity: ≥98%
- IC50 for ALDH1A1: 40 nM
- Selectivity: >1000-fold for ALDH1A1 over other ALDH isoforms (ALDH3A1, ALDH2) and a panel of 168 GPCRs .
This compound selectively inhibits ALDH1A1, which plays a significant role in cancer stem cell biology. By targeting this enzyme, this compound can influence pathways associated with cell proliferation, differentiation, and apoptosis. The inhibition of ALDH1A1 has been shown to induce necroptosis in various cancer cell lines, particularly in nasopharyngeal carcinoma (NPC) models .
1. Inhibition of Cancer Stem Cells
Research indicates that this compound effectively reduces the viability and spheroid formation ability of cancer stem cells across different malignancies. In one study involving NPC cells:
- Cell Lines Tested: 5-8F, 6-10B, SUNE1, HK1
- IC50 Values:
- 5-8F: 96.91 µM
- 6-10B: 64.15 µM
- SUNE1: 27.84 µM
- HK1: 67.97 µM
- This compound treatment led to a significant reduction in spheroid formation and colony growth in treated cells .
2. Impact on Ovarian Cancer
In ovarian cancer studies, this compound demonstrated the ability to reduce the tumor-initiating potential of cells with low DDB2 expression. The results showed:
- A ~25-fold decrease in tumor initiating cells (TICs) when treated with this compound.
- Smaller tumor volumes compared to controls .
3. Neuroprotective Effects
In the context of neurodegenerative diseases, this compound has been evaluated for its potential to deliver ciliary neurotrophic factor (CNTF) in treating conditions like Macular Telangiectasia type 2 (MacTel). A Phase 2 clinical trial revealed:
- Study Design: Randomized trial with 67 patients.
- Primary Endpoint: Change in the ellipsoid zone measured by SD-OCT.
- Results:
Table: Comparison of IC50 Values for this compound Across Cell Lines
Cell Line | IC50 (µM) | Effect on Spheroid Formation |
---|---|---|
5-8F | 96.91 | Significant reduction |
6-10B | 64.15 | Significant reduction |
SUNE1 | 27.84 | Significant reduction |
HK1 | 67.97 | Significant reduction |
Propiedades
IUPAC Name |
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15H,5-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXIBBYWVGWQJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of NCT-501 and how does its inhibition affect cancer cells?
A1: this compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1) []. ALDH1A1 is often overexpressed in cancer stem cells (CSCs) and its inhibition has been shown to decrease CSC populations, reduce tumor growth, and re-sensitize resistant cancer cells to chemotherapy in several cancer types, including ovarian and head and neck cancers [, ].
Q2: What makes this compound a promising candidate for cancer treatment compared to other ALDH inhibitors?
A2: this compound exhibits high selectivity for ALDH1A1 over other ALDH isozymes like ALDH3A1, ALDH1B1, and ALDH2, as well as other dehydrogenases such as HPGD and HSD17β4 []. This selectivity is crucial for minimizing off-target effects and improving its potential therapeutic window.
Q3: Are there any preclinical studies showcasing the efficacy of this compound?
A3: Yes, this compound has demonstrated promising results in preclinical studies. In a xenograft model of BRCA2-mutated ovarian cancer, this compound synergized with the PARP inhibitor olaparib, leading to enhanced tumor cell death []. In head and neck cancer models, this compound inhibited tumor growth, reduced cancer stem cell markers, and reversed acquired resistance to cisplatin [].
Q4: Beyond cancer, are there other potential applications for this compound?
A4: Research suggests that this compound could have therapeutic potential in treating diabetic retinopathy. Diabetes leads to the accumulation of toxic aldehydes in the retina, contributing to retinal damage. Studies show that this compound can prevent the build-up of a specific aldehyde, FDP-lysine, in retinal cells and improve cell viability, suggesting a potential role in protecting against diabetic retinal damage [].
Q5: Has the pharmacokinetic profile of this compound been investigated?
A5: While the full pharmacokinetic profile of this compound is still under investigation, early studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have shown promising early ADME characteristics, paving the way for further preclinical and potentially clinical development [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.